2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that features a brominated indole moiety and a dimethoxyphenyl acetamide group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-23-14-5-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
OIQWUDHKPIMCDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetic acid.
Formation of Acetamide: The brominated indole is then reacted with 2,5-dimethoxyaniline in the presence of an acylating agent like acetic anhydride or acetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present on the indole or phenyl rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates exploration into new chemical reactions and the development of novel compounds.
Biology and Medicine
The compound is investigated for its potential pharmacological properties, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotection : Research indicates potential applications in treating neurodegenerative diseases by modulating neuroinflammation and improving cognitive function.
The mechanism of action likely involves interactions with specific molecular targets, including enzymes and receptors involved in cellular processes.
Industrial Applications
In industry, 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide could be utilized in developing new materials or as an intermediate in synthesizing other valuable chemicals. Its structural features may impart desirable properties to final products.
Case Studies
Several case studies have explored the biological activity of related indole derivatives:
- Anticancer Activity : A study demonstrated that indole derivatives inhibited the growth of various cancer cell lines through apoptosis induction.
- Neuroprotection : Research on nSMase2 inhibitors highlighted their ability to reduce neuroinflammation and improve cognitive function in mouse models of Alzheimer’s disease.
- Antimicrobial Properties : Some structurally similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism by which 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate these targets by binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Contains a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has a different substitution pattern on the phenyl ring, which may influence its interactions and effects.
Uniqueness
The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the phenyl ring make 2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide unique. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Biological Activity
2-(6-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound notable for its complex structure, which includes a brominated indole moiety and an acetamide functional group. Its molecular formula is C18H17BrN2O3, with a molecular weight of approximately 363.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Structural Characteristics
The unique structure of this compound is critical for its biological activity:
- Indole Ring : Facilitates π-π stacking interactions with aromatic amino acids in proteins.
- Dimethoxyphenyl Moiety : May enhance interactions with various biological targets.
These features contribute to the compound's potential to modulate enzyme activity or receptor binding, suggesting applications in treating conditions like cancer and neurological disorders.
The exact mechanism of action of this compound is still under investigation. Preliminary studies indicate that it may interact with specific enzymes or receptors, leading to alterations in cellular signaling pathways. The presence of the bromine atom at the 6-position of the indole ring is particularly significant for its reactivity and interaction with biological targets.
Anticancer Potential
Research suggests that this compound may exhibit anticancer properties. In vitro studies have indicated that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For instance, derivatives of indole have been shown to target various cancer cell lines effectively .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Studies involving inhibitors of neutral sphingomyelinase (nSMase2), which plays a role in neuroinflammation and neurodegeneration, indicate that compounds structurally related to this compound could inhibit nSMase2 activity, potentially offering therapeutic benefits in conditions like Alzheimer’s disease .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct biological activities based on structural modifications:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | Lacks bromine atom | May exhibit different reactivity | Moderate anticancer activity |
| 2-(6-chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | Contains chlorine instead of bromine | Potentially different biological properties | Variable efficacy against cancer |
| 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | Different substitution on phenyl ring | May influence interactions and effects | Enhanced neuroprotective effects |
Case Studies
Several case studies have explored the biological activity of related indole derivatives:
- Anticancer Activity : A study demonstrated that indole derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotection : Research on nSMase2 inhibitors highlighted their ability to reduce neuroinflammation and improve cognitive function in mouse models of Alzheimer’s disease.
- Antimicrobial Properties : Some structurally similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
